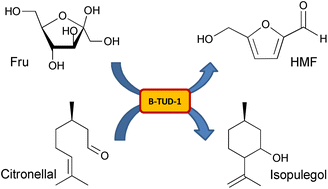B-TUD-1: a versatile mesoporous catalyst†
RSC Advances Pub Date: 2013-09-05 DOI: 10.1039/C3RA44406F
Abstract
Novel amorphous mesoporous borosilicate, B-TUD-1, was prepared to test its performance for different sustainable reactions. The structure of the material, the effective incorporation of boron into the framework as well as the nature of incorporated boron were verified by N2-sorption, XRD, ICP-OES, TEM, NH3-desorption, MAS NMR and FTIR. The potential of these materials as catalysts was tested in two reactions under different conditions. They showed an apparently good activity and recycling potential for HMF (5-hydroxymethyl-furfural) synthesis. However leaching of boron occurred during this aqueous reaction. We could demonstrate that the leached boron was actually the catalyst of the reaction. In a second reaction, this time in organic solvent, the B-TUD-1 materials were tested for the Prins cyclisation of citronellal. A very promising activity was obtained. The catalyst could be recycled and no boron leached, as demonstrated by hot filtration experiments.


Recommended Literature
- [1] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology
- [2] Contents list
- [3] Simultaneous determination of Ca, P, Mg, K and Na in biodiesel by axial view inductively coupled plasma optical emission spectrometry with internal standardization after multivariate optimization
- [4] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [5] Facile direct synthesis of ZnO nanoparticles within lyotropic liquid crystals: towards organized hybrid materials†
- [6] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [7] Thermoelectric properties of two-dimensional selenene and tellurene from group-VI elements†
- [8] Back matter
- [9] Cyclam-based dendrimers as ligands for lanthanide ions†
- [10] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1733-55-7









